molecular formula C12H17NO3 B11062918 4-(isopropylamino)-6-methyl-3-propionyl-2H-pyran-2-one

4-(isopropylamino)-6-methyl-3-propionyl-2H-pyran-2-one

Cat. No.: B11062918
M. Wt: 223.27 g/mol
InChI Key: YZTGKUZSXZUKQP-UHFFFAOYSA-N
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Description

4-(isopropylamino)-6-methyl-3-propionyl-2H-pyran-2-one is an organic compound with a unique structure that includes a pyran ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(isopropylamino)-6-methyl-3-propionyl-2H-pyran-2-one typically involves multiple steps. One common method starts with the reaction of tetrahydrofuran with an acetic acid solution of hydrogen bromide to obtain 4-bromo-1-acetoxyl butane. This intermediate is then reacted with isopropylamine to produce 4-isopropylamino-1-acetoxyl butane, which is subsequently hydrolyzed to yield the target compound .

Industrial Production Methods

For industrial production, the process is optimized to ensure high yield and purity. The reaction conditions are carefully controlled, including the temperature, solvent, and the use of catalysts or reagents that can enhance the reaction rate and selectivity. The use of readily available and cost-effective starting materials is also a key consideration in industrial settings .

Chemical Reactions Analysis

Types of Reactions

4-(isopropylamino)-6-methyl-3-propionyl-2H-pyran-2-one can undergo various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This compound can participate in nucleophilic substitution reactions, where a nucleophile replaces a leaving group in the molecule.

Common Reagents and Conditions

The reactions often require specific conditions, such as controlled temperatures, pH levels, and the presence of catalysts. For example, oxidation reactions may be carried out in acidic or basic media, while reduction reactions often require anhydrous conditions to prevent side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .

Scientific Research Applications

4-(isopropylamino)-6-methyl-3-propionyl-2H-pyran-2-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(isopropylamino)-6-methyl-3-propionyl-2H-pyran-2-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound can modulate the activity of these targets, leading to various physiological effects. The exact pathways involved depend on the specific application and the biological context .

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to 4-(isopropylamino)-6-methyl-3-propionyl-2H-pyran-2-one include:

  • 4-(isopropylamino)phenylboronic acid
  • 4-[(isopropylamino)methyl]phenylalanine
  • Alprenolol
  • Isoprenaline
  • Tamsulosin

Uniqueness

What sets this compound apart from these similar compounds is its specific structural features and the unique set of reactions it can undergo

Properties

Molecular Formula

C12H17NO3

Molecular Weight

223.27 g/mol

IUPAC Name

6-methyl-3-propanoyl-4-(propan-2-ylamino)pyran-2-one

InChI

InChI=1S/C12H17NO3/c1-5-10(14)11-9(13-7(2)3)6-8(4)16-12(11)15/h6-7,13H,5H2,1-4H3

InChI Key

YZTGKUZSXZUKQP-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)C1=C(C=C(OC1=O)C)NC(C)C

solubility

>33.5 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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